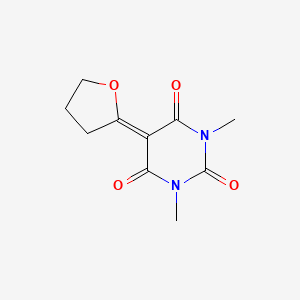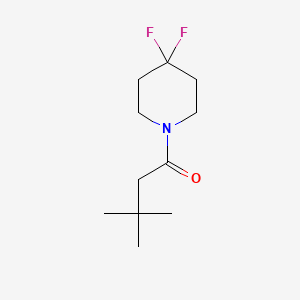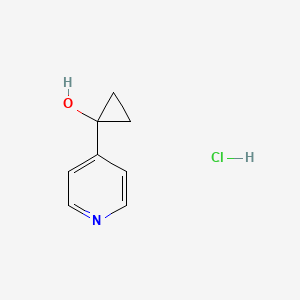
1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione, more commonly referred to as DMDOT, is a heterocyclic compound with a wide range of applications in the scientific research community. It is a structural analog of the natural product, oxazolone, and has been used in a variety of experiments to study biochemistry, physiology, and pharmacology. DMDOT has been found to possess a variety of interesting properties, such as an ability to act as a catalyst for chemical reactions, and to act as a ligand for metal complexes.
Wissenschaftliche Forschungsanwendungen
Potential Anticancer Applications
- Compounds related to 1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione, specifically chromene derivatives, have been investigated for their potential as leads for new anticancer drugs. Molecular modeling and docking studies suggest these compounds might act as DNA intercalators (Santana et al., 2020).
Chemical Synthesis and Reactivity
- The compound has been studied in the context of chemical reactivity, particularly in reactions involving diazomethane and its derivatives. These interactions lead to the formation of various products such as oxiranes, diazoaldols, ring-enlargement products, and dioxoles (Schank et al., 2001).
Molecular and Structural Studies
- Structural studies of related compounds, such as a tetrathiafulvalene derivative, have been conducted to understand their molecular framework and interactions. These studies are crucial in the development of new materials and molecular structures (Tomura & Yamashita, 2009).
Catalysis and Polymerization
- Research has explored the use of similar compounds in catalysis, particularly in the formation of 1,3-dioxolanes and dihydrofurans. This is significant in the field of synthetic chemistry for creating new compounds and materials (Doyle et al., 1997).
Interaction with Biological Molecules
- Studies have been conducted on the interaction of related compounds with proteins like β-lactoglobulin. This research is important for understanding the biological activity and potential pharmaceutical applications of these compounds (Sepay et al., 2016).
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11-8(13)7(6-4-3-5-16-6)9(14)12(2)10(11)15/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRJMDWDYAMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C2CCCO2)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)-(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2763130.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2763132.png)

![1-methyl-5-[4-oxo-4-(4-propylpiperazin-1-yl)butanoyl]-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2763134.png)
![tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate](/img/structure/B2763136.png)
![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethylphenyl)butanamide](/img/structure/B2763137.png)


![7-[(4-Bromophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2763143.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2763147.png)